molecular formula C15H9BrI2N2O B15079825 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone CAS No. 302913-28-6

3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone

Cat. No.: B15079825
CAS No.: 302913-28-6
M. Wt: 566.96 g/mol
InChI Key: JWJCJTWAJZSOGC-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core substituted with bromobenzyl and diiodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone typically involves multi-step organic reactions. One common approach starts with the preparation of 4-bromobenzylamine, which is then reacted with 6,8-diiodoquinazolinone under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .

Scientific Research Applications

3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone involves its interaction with specific molecular targets in biological systems. The bromobenzyl and diiodo groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition of their activity. This can result in antibacterial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone is unique due to the combination of bromobenzyl and diiodo groups on the quinazolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

302913-28-6

Molecular Formula

C15H9BrI2N2O

Molecular Weight

566.96 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-6,8-diiodoquinazolin-4-one

InChI

InChI=1S/C15H9BrI2N2O/c16-10-3-1-9(2-4-10)7-20-8-19-14-12(15(20)21)5-11(17)6-13(14)18/h1-6,8H,7H2

InChI Key

JWJCJTWAJZSOGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3I)I)Br

Origin of Product

United States

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